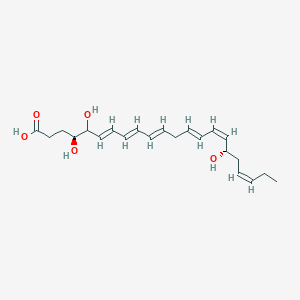

17(R)-Resolvin D4

描述

The exact mass of the compound 4S,5,17S-trihydroxy-6E,8E,10E,13E,15Z,19Z-docosahexaenoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Docosanoids [FA04] -> Resolvin Ds [FA0403]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C22H32O5 |

|---|---|

分子量 |

376.5 g/mol |

IUPAC 名称 |

(4S,6E,8E,10E,13E,15Z,17S,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/b6-4+,9-7+,10-8+,11-3-,15-12-,16-13+/t19-,20?,21-/m0/s1 |

InChI 键 |

YKPLJNOOLKUEBS-XLBXMEGKSA-N |

手性 SMILES |

CC/C=C\C[C@@H](/C=C\C=C\C/C=C/C=C/C=C/C([C@H](CCC(=O)O)O)O)O |

规范 SMILES |

CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)O)O)O)O |

同义词 |

esolvin D4 RvD4 compound |

产品来源 |

United States |

Foundational & Exploratory

Introduction to Specialized Pro-Resolving Mediators (SPMs)

An In-Depth Technical Guide to the Biosynthetic Pathway of 17(R)-Resolvin D4 from Docosahexaenoic Acid (DHA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the aspirin-triggered biosynthetic pathway of this compound (17R-RvD4), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid, docosahexaenoic acid (DHA). This pathway is of significant interest in the fields of inflammation research and drug development due to its role in actively resolving inflammation without causing immunosuppression.

Inflammation is a critical host response to injury and infection. However, its failure to resolve leads to chronic inflammation, which underlies many diseases. Specialized pro-resolving mediators are a class of lipid mediators, including resolvins, lipoxins, protectins, and maresins, that are endogenously synthesized to actively orchestrate the resolution of inflammation.[1][2] Unlike traditional anti-inflammatory drugs that primarily block pro-inflammatory signals, SPMs promote resolution by enhancing the clearance of cellular debris and microbes, and restoring tissue homeostasis.[2]

The D-series resolvins (RvDs) are biosynthesized from DHA.[3][4] A unique branch of this pathway is initiated by the action of aspirin, leading to the formation of 17(R)-epimers of resolvins, often termed aspirin-triggered resolvins (AT-RvDs).[5][6] These molecules, such as this compound, possess potent pro-resolving and organ-protective functions.[5][7]

The Core Biosynthetic Pathway of this compound

The biosynthesis of 17(R)-RvD4 is a multi-step, transcellular process involving the coordinated action of several enzymes in different cell types, typically endothelial cells and leukocytes.[8][9]

Step 1: Aspirin-Triggered Oxygenation of DHA The pathway is initiated when the enzyme Cyclooxygenase-2 (COX-2) is acetylated by aspirin.[2][9] While this acetylation blocks the enzyme's ability to produce pro-inflammatory prostaglandins, it confers a new catalytic activity.[9][10] This aspirin-acetylated COX-2 converts DHA into 17(R)-hydroperoxydocosahexaenoic acid (17R-HpDHA) by introducing molecular oxygen with R-stereochemistry at the C-17 position.[5][6] This initial step often occurs in vascular endothelial cells.[9]

Step 2: Reduction to a Stable Intermediate The highly reactive hydroperoxy intermediate, 17R-HpDHA, is rapidly reduced by cellular peroxidases to its more stable alcohol form, 17(R)-hydroxydocosahexaenoic acid (17R-HDHA).[3][5]

Step 3: Leukocyte-Mediated Epoxidation The 17R-HDHA intermediate is then typically released and taken up by nearby leukocytes, such as neutrophils.[8] Within the leukocyte, the 5-lipoxygenase (5-LOX) enzyme acts on 17R-HDHA to form a hydroperoxide at the C-4 position, which is then converted into a transient 4(5)-epoxide intermediate, 4(S),5(S)-epoxy-17R-HDHA.[5][11][12]

Step 4: Enzymatic Hydrolysis to this compound The final step involves the enzymatic hydrolysis of the epoxide intermediate to form the stable, bioactive product, this compound (4S,5R,17R-trihydroxy-docosahexaenoic acid).[11]

Quantitative Data on Resolvin Production

The endogenous production of resolvins occurs at very low concentrations, requiring highly sensitive analytical techniques for detection.[5] Below is a summary of reported concentrations in various biological matrices.

| Mediator | Biological Matrix | Condition | Concentration | Citation |

| 17R-RvD1 | Human Plasma | After n-3 fatty acid supplementation | 161 (7) pg/mL (mean, SD) | [13] |

| RvD4 | Mouse Bone Marrow | Baseline | 12 pg/femur and tibia | [7][14] |

| RvD4 | Mouse Bone Marrow | Ischemia-Reperfusion Injury | 455 pg/femur and tibia (>37-fold increase) | [7][14] |

| RvD4 | Human Bone Marrow | Baseline | ~1 pg/mL | [7][14] |

| RvD4 | Human Macrophages | Phagocytosis of Apoptotic PMNs | ~0.5 pg/10⁶ cells | [5] |

Signaling Pathways of D-Series Resolvins

Resolvins exert their pro-resolving functions by binding to specific G-protein coupled receptors (GPCRs) on the surface of immune cells.[15][16] While the specific receptor for RvD4 is still under intense investigation, with some evidence pointing to an unknown Gs-linked GPCR, the signaling of other D-series resolvins provides a functional template.[8]

Resolvin D1, D3, and D5 are known to signal through the GPR32 and ALX/FPR2 receptors.[16][17][18] Activation of these receptors on cells like macrophages and neutrophils initiates downstream signaling cascades that:

-

Inhibit NF-κB signaling , leading to reduced production of pro-inflammatory cytokines.[19]

-

Enhance phagocytosis and efferocytosis (clearance of apoptotic cells).[5][17]

-

Stimulate bacterial clearance .[20]

-

Limit neutrophil infiltration to the site of inflammation.[21]

Experimental Protocols for Analysis

The identification and quantification of 17(R)-RvD4 and other SPMs require robust and highly sensitive analytical methods due to their low endogenous concentrations and structural complexity. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[22][23]

Generalized Protocol for Lipid Mediator Profiling

This protocol provides a framework for the extraction and analysis of resolvins from biological samples such as plasma, serum, or cell culture supernatant.

I. Sample Preparation and Solid-Phase Extraction (SPE)

-

Sample Collection: Collect biological samples (e.g., plasma in EDTA-coated tubes) and immediately add an antioxidant like butylated hydroxytoluene (BHT) and an equal volume of cold methanol to precipitate proteins and stabilize the mediators.[24] Store at -80°C until analysis.

-

Internal Standards: Spike the sample with a suite of deuterated internal standards (e.g., RvD2-d5, PGE2-d4) to correct for extraction loss and matrix effects.

-

SPE Cartridge Conditioning: Use a C18 or a specialized polymer-based SPE cartridge (e.g., Strata-X).[25] Condition the cartridge sequentially with methanol followed by water.

-

Sample Loading: Acidify the sample to ~pH 3.5 and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with low-concentration organic solvent (e.g., 15% methanol in water) to remove salts and polar interferences.

-

Elution: Elute the lipid mediators with a high-concentration organic solvent, typically methyl formate or ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of mobile phase (e.g., 50 µL of ACN/water/acetic acid) for LC-MS/MS analysis.[25]

II. LC-MS/MS Analysis

-

Instrumentation: Utilize a high-sensitivity triple quadrupole or QTRAP mass spectrometer coupled to a UHPLC system.[19][26]

-

Chromatography:

-

Column: A reversed-phase C18 column (e.g., Kinetex Polar C18, 100 x 3.0 mm, 2.6 µm) is typically used to separate the various isomers.[27]

-

Mobile Phase: A gradient elution is employed, commonly with Mobile Phase A as water with 0.01-0.1% acetic or formic acid and Mobile Phase B as an organic solvent mixture like acetonitrile/methanol.[23][27]

-

Gradient: A typical 20-30 minute gradient allows for the separation of structurally similar isomers.[23][26]

-

-

Mass Spectrometry:

-

Ionization: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, as it provides the highest sensitivity for these acidic lipids.[23]

-

Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[26][27]

-

MRM Transitions: For RvD4, a characteristic transition would be monitored (e.g., m/z 375.2 -> specific fragment ion). Two transitions are often used for confident identification.[24]

-

Confirmation: For further structural confirmation, an MRM-triggered Enhanced Product Ion (EPI) scan can be used on QTRAP systems to acquire full MS/MS spectra of low-level analytes.[27]

-

Conclusion

The this compound biosynthetic pathway represents a key mechanism by which aspirin's beneficial effects extend beyond simple inhibition of inflammation. By co-opting the COX-2 enzyme, it triggers the production of potent, endogenously-derived pro-resolving molecules from omega-3 fatty acids. For researchers and drug development professionals, understanding this pathway provides critical insights into the molecular basis of inflammation resolution. The development of stable analogs of 17(R)-RvD4 and other SPMs holds immense therapeutic potential for treating a wide range of chronic inflammatory diseases by harnessing the body's own mechanisms for restoring homeostasis.

References

- 1. The role of acetylated cyclooxygenase-2 in the biosynthesis of resolvin precursors derived from eicosapentaenoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]

- 4. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel lipid mediators promote resolution of acute inflammation: impact of aspirin and statins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]

- 17. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Resolvins Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 20. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 23. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. zora.uzh.ch [zora.uzh.ch]

- 25. Tailored Polymer-Based Selective Extraction of Lipid Mediators from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sciex.com [sciex.com]

- 27. sciex.com [sciex.com]

Aspirin-Triggered Synthesis of 17(R)-Resolvin D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aspirin-triggered biosynthesis of 17(R)-Resolvin D4 (17(R)-RvD4), a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and pro-resolution properties. This document details the core biochemical pathway, provides experimental protocols for its synthesis and analysis, and presents quantitative data for researchers in inflammation biology and drug development.

Introduction to this compound

Resolvins are a family of endogenous lipid mediators derived from omega-3 fatty acids, primarily docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). They play a crucial role in the active resolution of inflammation, a process distinct from passive decay of inflammatory signals. The D-series resolvins, derived from DHA, are further classified based on their stereochemistry. The "aspirin-triggered" pathway leads to the formation of 17(R)-epimers of resolvins, including 17(R)-RvD4. This occurs when cyclooxygenase-2 (COX-2) is acetylated by aspirin, altering its enzymatic activity.[1][2][3] Instead of producing pro-inflammatory prostaglandins, the acetylated COX-2 oxygenates DHA at the C-17 position with an R configuration, initiating the synthesis of this unique class of pro-resolving molecules.[4][5]

The Biosynthetic Pathway of this compound

The synthesis of 17(R)-RvD4 is a multi-step enzymatic process involving the coordinated action of two key enzymes: aspirin-acetylated COX-2 and 5-lipoxygenase (5-LOX). The pathway begins with the substrate docosahexaenoic acid (DHA).

Step 1: Aspirin-Triggered Oxygenation of DHA by Acetylated COX-2

Under inflammatory conditions, the expression of COX-2 is upregulated. In the presence of aspirin, the serine residue (Ser-530) in the active site of COX-2 is irreversibly acetylated.[4] This covalent modification switches the enzyme's catalytic activity from a cyclooxygenase to a lipoxygenase-like function. The acetylated COX-2 then metabolizes DHA to 17(R)-hydroperoxydocosahexaenoic acid (17R-HpDHA).[2][6] This intermediate is subsequently reduced to 17(R)-hydroxydocosahexaenoic acid (17R-HDHA).[2]

Step 2: Conversion of 17(R)-HDHA by 5-Lipoxygenase (5-LOX)

The 17(R)-HDHA produced by cells expressing acetylated COX-2 (e.g., endothelial cells) can be taken up by leukocytes, such as neutrophils, which are rich in 5-lipoxygenase (5-LOX).[7] 5-LOX then introduces a hydroperoxy group at the C-4 position of 17(R)-HDHA, forming 4(S)-hydroperoxy-17(R)-HDHA. This is followed by enzymatic conversion to a transient 4(S),5(S)-epoxide intermediate.[2]

Step 3: Enzymatic Hydrolysis to this compound

The final step involves the enzymatic hydrolysis of the 4(S),5(S)-epoxide intermediate. This hydrolysis leads to the formation of this compound, which is chemically known as 4(S),5(R),17(R)-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid.[2]

Below is a DOT language script to visualize this signaling pathway.

Quantitative Data

The production of 17(R)-RvD4 is a tightly regulated process, and the quantities produced are typically in the picogram to nanogram range. The following tables summarize some of the available quantitative data.

Table 1: Production of 17(R)-HDHA by Aspirin-Acetylated COX-2

| Enzyme Source | Substrate | Treatment | Product | Yield/Concentration | Reference |

| Recombinant human COX-2 | DHA (10 µM) | Aspirin (2 mM) | 17R-HDHA | 52 ± 3% substrate conversion | [4] |

| Human microglial cells | Endogenous | Aspirin + TNF-α | 17R-HDHA series | Detected | [4] |

| Murine inflammatory exudates | DHA (administered) | Aspirin | 17R-HDHA | Detected | [4] |

Table 2: Concentrations of D-Series Resolvins in Biological Samples

| Analyte | Biological Matrix | Condition | Concentration | Reference |

| Resolvin D4 | Human bone marrow | Basal | ~1 pg/mL | |

| Resolvin D4 | Mouse bone marrow | Basal | ~12 pg/femur and tibia | |

| Resolvin D4 | Mouse bone marrow | Ischemia | ~455 pg/femur and tibia | |

| 17-epi-Resolvin D1 | Human plasma | n-3 fatty acid supplementation | 161 ± 7 pg/mL |

Table 3: Kinetic Parameters of Enzymes in Resolvin Synthesis

| Enzyme | Substrate | Parameter | Value | Reference |

| Acetylated human COX-2 | Arachidonic Acid | Km | 3.8 ± 2.8 µM | [8] |

| Uninhibited human COX-2 | Arachidonic Acid | Km | 10.4 ± 2.3 µM | [8] |

| 5-Lipoxygenase (rat) | Arachidonic Acid | Km (app) | 182 ± 16 µM | [9] |

| 5-Lipoxygenase (rat) | Arachidonic Acid | Vmax (app) | 425 ± 140 nmol O₂/(min x mg protein) | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and analysis of this compound.

Cell Culture and Induction of this compound Synthesis

This protocol describes the co-incubation of human endothelial cells and neutrophils to mimic the transcellular biosynthesis of 17(R)-RvD4.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Human neutrophils (isolated from fresh human blood)

-

RPMI 1640 medium

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Aspirin (acetylsalicylic acid)

-

Docosahexaenoic acid (DHA)

-

Phosphate Buffered Saline (PBS)

Protocol:

-

HUVEC Culture and COX-2 Induction:

-

Culture HUVECs in Endothelial Cell Growth Medium until confluent.

-

To induce COX-2 expression, treat the confluent HUVECs with TNF-α (10 ng/mL) for 12-24 hours.

-

-

Aspirin Treatment:

-

Wash the TNF-α-treated HUVECs with PBS.

-

Incubate the cells with aspirin (1 mM in culture medium) for 30 minutes at 37°C to acetylate COX-2.

-

-

Co-incubation with Neutrophils and DHA:

-

Isolate human neutrophils from healthy donors using a standard density gradient centrifugation method (e.g., Ficoll-Paque).

-

Resuspend the isolated neutrophils in RPMI 1640 medium.

-

Wash the aspirin-treated HUVECs with PBS and add fresh RPMI 1640 medium.

-

Add DHA (10 µM) to the HUVEC culture.

-

Immediately add the neutrophil suspension to the HUVEC culture at a ratio of approximately 5-10 neutrophils per endothelial cell.

-

Co-incubate the cells for 30-60 minutes at 37°C.

-

-

Sample Collection:

-

After incubation, collect the supernatant (containing the lipid mediators).

-

Immediately add two volumes of ice-cold methanol containing deuterated internal standards (e.g., d5-RvD2) to stop enzymatic activity and precipitate proteins.

-

Store the samples at -80°C until solid-phase extraction.

-

Solid-Phase Extraction (SPE) of Resolvins

This protocol is for the extraction and concentration of resolvins and other lipid mediators from biological samples.

Materials:

-

C18 SPE cartridges

-

Methanol

-

Water (HPLC grade)

-

Hexane

-

Methyl formate

-

Nitrogen gas supply

Protocol:

-

Cartridge Conditioning:

-

Condition the C18 SPE cartridge by washing with 5-10 mL of methanol followed by 5-10 mL of water.

-

-

Sample Loading:

-

Acidify the sample to pH ~3.5 with a dilute acid (e.g., HCl).

-

Load the sample onto the conditioned C18 cartridge.

-

-

Washing:

-

Wash the cartridge with 5-10 mL of water to remove polar impurities.

-

Wash the cartridge with 5-10 mL of hexane to remove non-polar lipids.

-

-

Elution:

-

Elute the resolvins and other specialized pro-resolving mediators with 5-10 mL of methyl formate.

-

-

Drying and Reconstitution:

-

Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.

-

LC-MS/MS Analysis of this compound

This protocol outlines the parameters for the quantification of 17(R)-RvD4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% acetic acid

-

Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (e.g., 80:15:0.01, v/v/v)

-

Flow Rate: 0.3 mL/min

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to separate the various lipid mediators. An example gradient is as follows: 21% B at 0 min, hold for 1 min, increase to 51% B at 10 min, then to 98% B at 25 min.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative electrospray ionization (ESI-)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The following table lists some of the key MRM transitions for D-series resolvins.

Table 4: MRM Transitions for D-Series Resolvins

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Resolvin D1 | 375.2 | 215.1 | |

| Resolvin D2 | 375.2 | 141.1 | |

| Resolvin D3 | 359.2 | 199.1 | |

| Resolvin D4 | 375.2 | 141.1 | |

| Resolvin D5 | 359.2 | 199.1 | |

| Resolvin D1-d5 (IS) | 380.2 | 215.1 | |

| Resolvin D2-d5 (IS) | 380.2 | 141.1 |

Note: The optimal collision energies and other mass spectrometer parameters should be determined empirically for the specific instrument being used. The use of a deuterated internal standard for 17(R)-RvD4 is highly recommended for accurate quantification.

Visualization of Experimental Workflow

The following DOT script generates a diagram illustrating the general workflow for the production and analysis of this compound.

Conclusion

The aspirin-triggered synthesis of this compound represents a fascinating example of how a conventional drug can be repurposed to promote the resolution of inflammation. This technical guide provides a foundational understanding of the biochemical pathway and practical experimental approaches for researchers interested in this field. Further investigation into the precise enzyme kinetics and the development of more robust in vitro synthesis models will be crucial for advancing our knowledge of this potent pro-resolving mediator and its therapeutic potential.

References

- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interfacial kinetic reaction of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DHA- and EPA-derived resolvins, protectins, and maresins in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic studies on arachidonate 5-lipoxygenase from rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 17(R)-Resolvin D4 in Inflammation

Audience: Researchers, scientists, and drug development professionals.

Introduction: 17(R)-Resolvin D4 (17(R)-RvD4), also known as Aspirin-Triggered Resolvin D4 (AT-RvD4), is a specialized pro-resolving mediator (SPM) biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the D-series resolvins, it plays a critical role in the active resolution of inflammation, a process essential for restoring tissue homeostasis following injury or infection. Unlike classical anti-inflammatory agents that primarily block the initial phases of inflammation, 17(R)-RvD4 orchestrates the termination of inflammation by limiting excessive leukocyte infiltration and enhancing the clearance of cellular debris and microbes. Its biosynthesis is notably triggered by aspirin, which acetylates the cyclooxygenase-2 (COX-2) enzyme, shunting DHA metabolism towards the production of this potent, longer-acting 17(R) epimer.[1][2][3] This guide provides an in-depth examination of the biosynthesis, mechanism of action, and experimental validation of 17(R)-RvD4's pro-resolving functions.

Biosynthesis of this compound

The generation of 17(R)-RvD4 is a multi-step enzymatic process involving transcellular biosynthesis. The pathway is initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2), typically in endothelial cells, or by cytochrome P450 enzymes.[2]

-

Initiation by Aspirin-Acetylated COX-2: Aspirin irreversibly acetylates COX-2, which alters its catalytic activity. Instead of producing prostaglandins, the modified enzyme converts DHA into 17R-hydroperoxy-DHA (17R-HpDHA).[2]

-

Reduction: This intermediate is then reduced to 17R-hydroxy-DHA (17R-HDHA).[2]

-

5-Lipoxygenase Action: The 17R-HDHA intermediate is subsequently processed by 5-lipoxygenase (5-LOX), often in adjacent leukocytes like neutrophils, which introduces a hydroperoxide group at the C-4 position.[2]

-

Epoxide Formation and Hydrolysis: This is followed by the formation of a transient 4S,5S-epoxide intermediate. Enzymatic hydrolysis of this epoxide leads to the final structure of this compound (4S,5R,17R-trihydroxy-docosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid).[2][3][4]

The 17(R) stereochemistry confers greater resistance to metabolic inactivation compared to its 17(S) counterpart, potentially prolonging its pro-resolving actions in vivo.[5]

References

- 1. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 17(R)-Resolvin D4: A Key Mediator in Pro-Resolving Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is an active, highly orchestrated process essential for tissue homeostasis and repair. It is not merely the passive decay of pro-inflammatory signals but rather a sophisticated program mediated by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the D-series resolvins, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), are of significant interest. This guide focuses on a specific stereoisomer, 17(R)-Resolvin D4, also known as Aspirin-Triggered Resolvin D4 (AT-RvD4). While its 17(S) epimer, Resolvin D4 (RvD4), is generated through lipoxygenase (LOX) pathways, 17(R)-RvD4 is primarily biosynthesized via a distinct route involving aspirin-acetylated cyclooxygenase-2 (COX-2).[1][2] This molecule exhibits potent anti-inflammatory and pro-resolving activities, playing a crucial role in limiting excessive neutrophil infiltration and enhancing the clearance of apoptotic cells and microbial particles, thereby promoting a return to tissue homeostasis.[1][3]

Biosynthesis of this compound

The generation of this compound is a prime example of transcellular biosynthesis, often involving the interplay between different cell types, such as endothelial cells and leukocytes. The pathway is notably triggered by aspirin, which irreversibly acetylates COX-2, altering its enzymatic activity.

-

Initiation by Aspirin-Acetylated COX-2: The process begins with the omega-3 fatty acid, docosahexaenoic acid (DHA). In the presence of aspirin, COX-2 is acetylated. This modified enzyme converts DHA into 17(R)-hydroperoxy-DHA (17R-HpDHA) by inserting molecular oxygen with an R-stereochemistry at the C-17 position.[1][2] This is a critical diversion from the canonical pathway that produces prostaglandins.

-

Reduction to a Stable Intermediate: The unstable 17(R)-HpDHA is rapidly reduced by peroxidases to its more stable alcohol form, 17(R)-hydroxy-DHA (17R-HDHA).[1][4]

-

5-Lipoxygenase Action: The 17(R)-HDHA intermediate undergoes further enzymatic conversion, primarily by 5-lipoxygenase (5-LOX), which introduces a hydroperoxide group at the C-4 position.[1]

-

Epoxide Formation and Hydrolysis: This is followed by the formation of a transient 4(5)-epoxide intermediate. Subsequent enzymatic hydrolysis of this epoxide yields the final structure, this compound (4S,5R,17R-trihydroxydocosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid).[1][5]

The 17(R) epimers of D-series resolvins are often considered longer-acting than their 17(S) counterparts, potentially due to greater resistance to metabolic inactivation.[3][6]

References

- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Identification of 17(R)-Resolvin D4: A Technical Guide for Researchers

Introduction: The resolution of inflammation is an active biological process orchestrated by a super-family of specialized pro-resolving mediators (SPMs), which are biosynthesized from omega-3 fatty acids. Among these, the D-series resolvins, derived from docosahexaenoic acid (DHA), are potent regulators of inflammatory responses. This technical guide focuses on 17(R)-Resolvin D4 (17(R)-RvD4), an aspirin-triggered epimer of Resolvin D4 (RvD4), detailing its discovery, biosynthesis, and the methodologies for its identification and quantification in tissues. This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and pharmacology.

Biosynthesis of this compound

The biosynthesis of D-series resolvins is a complex enzymatic cascade. The canonical pathway for Resolvin D4 (RvD4) involves the action of 15-lipoxygenase (15-LOX) on DHA to form 17S-hydroperoxy-DHA (17S-HpDHA), which is further metabolized by 5-lipoxygenase (5-LOX).[1]

In contrast, the biosynthesis of this compound, also known as aspirin-triggered Resolvin D4 (AT-RvD4), is initiated by the acetylation of cyclooxygenase-2 (COX-2) by aspirin.[1] This acetylated COX-2, or alternatively cytochrome P450 monooxygenases, oxygenates DHA to produce 17R-hydroperoxy-DHA (17R-HpDHA). This intermediate is then reduced to 17R-hydroxy-DHA (17R-HDHA). Subsequent enzymatic actions, likely involving 5-lipoxygenase, lead to the formation of this compound.[1]

Quantification of this compound in Tissues

The identification and quantification of 17(R)-RvD4 in biological matrices are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required to detect the picogram to nanogram levels of these potent lipid mediators. While comprehensive data on 17(R)-RvD4 across all tissues is still an active area of research, studies have quantified its closely related epimer, RvD4, in various tissues.

| Tissue/Fluid | Species | Condition | Concentration | Citation |

| Bone Marrow | Human | - | 1 pg/mL | [2][3] |

| Bone Marrow | Mouse | Basal | 12 pg/femur and tibia | [2][3] |

| Bone Marrow | Mouse | Ischemia | 455 pg/femur and tibia | [2][3] |

| Spleen | Human | - | Detected | [4] |

| Saliva | Human | - | Detected | [5] |

| Plasma | Human | n-3 Fatty Acid Supplementation | 161 ± 7 pg/mL (as 17R-RvD1) | [5] |

| Lung | Mouse | Allergic Airway Inflammation | Detected | [6] |

| Brain | Mouse | Organic Dust Exposure | Detected | [7] |

Experimental Protocols

A robust and reproducible methodology is critical for the accurate analysis of 17(R)-RvD4. The following is a synthesized protocol based on established methods for resolvin analysis.

Tissue Homogenization and Extraction

-

Sample Collection and Storage: Immediately snap-freeze tissues in liquid nitrogen upon collection and store them at -80°C to prevent degradation and auto-oxidation of lipid mediators.

-

Homogenization: Homogenize frozen tissue samples in ice-cold methanol. The addition of deuterated internal standards (e.g., d5-RvD2) at this stage is crucial for accurate quantification and to account for sample loss during extraction.[8]

-

Protein Precipitation: Allow proteins to precipitate by incubating the homogenate at -20°C for at least 45 minutes.[8]

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a preferred method for purifying and concentrating resolvins from the tissue homogenate.[9]

-

Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[9]

-

Sample Loading: Acidify the supernatant from the centrifugation step to approximately pH 3.5 and load it onto the conditioned C18 cartridge.[9]

-

Washing: Wash the cartridge with an aqueous solution to remove polar impurities. A subsequent wash with a non-polar solvent like hexane can be used to elute more non-polar lipids.

-

Elution: Elute the resolvins and other specialized pro-resolving mediators from the cartridge using methyl formate or methanol.[8]

-

Solvent Evaporation: Evaporate the solvent from the eluate under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a methanol/water (50:50, v/v) solution for LC-MS/MS analysis.

References

- 1. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolvin D1 and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Aspirin-triggered resolvin D1 modulates pulmonary and neurological inflammation in an IL-22 knock-out organic dust exposure mouse model [frontiersin.org]

- 8. Novel proresolving and tissue-regenerative resolvin and protectin sulfido-conjugated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

17(R)-Resolvin D4: A Potent Regulator of Neutrophil Infiltration and Inflammation Resolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that play a crucial role in the resolution of inflammation. Among them, 17(R)-Resolvin D4 (17(R)-RvD4), an aspirin-triggered epimer of Resolvin D4, has emerged as a potent regulator of neutrophil activity. This technical guide provides a comprehensive overview of the current understanding of 17(R)-RvD4's impact on neutrophil infiltration, a key process in the inflammatory response. This document details the biosynthesis of 17(R)-RvD4, its quantitative effects on neutrophil migration in various preclinical models, and the underlying signaling pathways. Furthermore, detailed experimental protocols for key in vivo and in vitro assays are provided to facilitate further research and development in this promising therapeutic area.

Introduction to this compound and Neutrophil Infiltration

Acute inflammation is the body's initial defense mechanism against infection and injury, characterized by the recruitment of leukocytes, predominantly neutrophils, to the site of insult. While essential for host defense, uncontrolled or excessive neutrophil infiltration can lead to tissue damage and the development of chronic inflammatory diseases. The resolution of inflammation is an active process orchestrated by SPMs, which act to terminate the inflammatory response and promote tissue repair.

This compound is a member of the D-series resolvins, which are biosynthesized from docosahexaenoic acid (DHA). Unlike its stereoisomer 17(S)-Resolvin D4, the biosynthesis of 17(R)-RvD4 is initiated by acetylated cyclooxygenase-2 (COX-2), a process triggered by aspirin. This unique biosynthetic origin makes 17(R)-RvD4 of particular interest in the context of aspirin's anti-inflammatory effects. Functionally, 17(R)-RvD4 exhibits potent pro-resolving activities, primarily by limiting excessive neutrophil infiltration into inflamed tissues[1][2]. This is achieved through a multi-pronged mechanism that includes the regulation of neutrophil deployment from the bone marrow, acceleration of neutrophil apoptosis, and enhancement of their clearance by macrophages[3][4].

Biosynthesis of this compound

The biosynthesis of this compound is a transcellular process involving the sequential action of different enzymes in distinct cell types.

The process begins with the conversion of DHA to 17R-hydroperoxy-DHA (17R-HpDHA) by aspirin-acetylated COX-2, typically in endothelial or epithelial cells. 17R-HpDHA is then reduced to 17R-hydroxy-DHA (17R-HDHA). This intermediate is subsequently transferred to neighboring leukocytes, such as neutrophils, where the enzyme 5-lipoxygenase (5-LOX) acts upon it to form an epoxide intermediate. Finally, enzymatic hydrolysis of this epoxide yields this compound[2].

Quantitative Impact of this compound on Neutrophil Infiltration

Numerous preclinical studies have demonstrated the potent ability of this compound to reduce neutrophil infiltration in various models of inflammation. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Neutrophil Infiltration in Murine Peritonitis Models

| Model Organism | Inflammatory Stimulus | 17(R)-RvD4 Dose | Route of Administration | Time Point | Reduction in Neutrophil Infiltration (%) | Reference |

| Mouse (FVB) | Zymosan A (1 mg) | 10 ng/mouse | Intraperitoneal | 4 hours | ~40% | [5] |

| Mouse | E. coli (10^5 CFU) | 1 ng/mouse | Intravenous | 12 hours | Significant reduction | [1] |

| Mouse | E. coli (10^5 CFU) | 10 ng/mouse | Intravenous | 12 hours | Significant reduction | [1] |

| Mouse | E. coli (10^5 CFU) | 100 ng/mouse | Intravenous | 12 hours | Significant reduction | [1] |

Table 2: Effect of this compound on Neutrophil Infiltration in Murine Hind Limb Ischemia-Reperfusion Lung Injury Model

| Model Organism | Injury Model | 17(R)-RvD4 Dose | Route of Administration | Time Point | Reduction in Lung Neutrophil Infiltration (MPO levels) (%) | Reference |

| Mouse | Hind Limb Ischemia (1.5h) - Reperfusion (2h) | 500 ng/mouse | Intravenous | 2 hours post-reperfusion | ~50% |

Signaling Pathways of this compound in Neutrophils

The pro-resolving actions of this compound are mediated through specific signaling pathways within neutrophils. While the definitive receptor for RvD4 is yet to be fully characterized, evidence suggests it signals through a Gs-protein coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular events that ultimately suppress pro-inflammatory responses and promote resolution.

Upon binding of 17(R)-RvD4 to its receptor, the Gs alpha subunit of the G-protein is activated, leading to the stimulation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn is believed to mediate the phosphorylation of key downstream signaling molecules, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Signal Transducer and Activator of Transcription 3 (STAT3)[3]. The activation of these pathways ultimately leads to the inhibition of pro-inflammatory gene expression, reduced expression of adhesion molecules on the neutrophil surface, and promotion of apoptosis, collectively resulting in a marked decrease in neutrophil infiltration.

Experimental Protocols

In Vivo Models

This model is widely used to study acute inflammation and the resolution phase.

Objective: To induce a localized inflammatory response in the peritoneal cavity and quantify the effect of this compound on neutrophil infiltration.

Materials:

-

Male FVB mice (6-8 weeks old)

-

Escherichia coli (e.g., ATCC 25922)

-

Luria-Bertani (LB) broth

-

Sterile phosphate-buffered saline (PBS)

-

This compound

-

Vehicle control (e.g., 0.1% ethanol in sterile saline)

-

Ketamine/xylazine for anesthesia

-

Heparin

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)

-

Hemocytometer or automated cell counter

Procedure:

-

Preparation of E. coli Inoculum:

-

Culture E. coli in LB broth overnight at 37°C with shaking.

-

The following day, dilute the culture in fresh LB broth and grow to mid-log phase.

-

Wash the bacteria twice with sterile PBS by centrifugation (e.g., 3000 x g for 10 minutes).

-

Resuspend the bacterial pellet in sterile PBS and adjust the concentration to 2 x 10^6 CFU/mL. The final inoculum will be 1 x 10^5 CFU in 0.5 mL.

-

-

Induction of Peritonitis and Treatment:

-

Administer this compound or vehicle intravenously to the mice.

-

Immediately after treatment, inject 0.5 mL of the E. coli suspension (1 x 10^5 CFU) intraperitoneally.

-

-

Peritoneal Lavage:

-

At the desired time point (e.g., 12 hours), euthanize the mice by an approved method.

-

Expose the peritoneal cavity and inject 5 mL of ice-cold PBS containing 5 mM EDTA.

-

Gently massage the abdomen for 1 minute.

-

Carefully aspirate the peritoneal fluid.

-

-

Quantification of Neutrophil Infiltration:

-

Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or automated cell counter.

-

Identify and quantify neutrophils using flow cytometry by staining with fluorescently labeled antibodies against specific neutrophil markers (e.g., Ly6G and CD11b).

-

The percentage and absolute number of neutrophils in the peritoneal cavity can then be calculated.

-

This model is used to study the systemic inflammatory response and remote organ injury following a localized ischemic event.

Objective: To induce lung inflammation secondary to hind limb ischemia-reperfusion and to assess the effect of this compound on neutrophil infiltration into the lungs.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments (forceps, scissors)

-

Suture material

-

This compound

-

Vehicle control

-

Myeloperoxidase (MPO) assay kit or reagents (e.g., O-dianisidine dihydrochloride, hydrogen peroxide)

-

Lung tissue homogenization buffer

Procedure:

-

Induction of Hind Limb Ischemia:

-

Anesthetize the mouse.

-

Make a small incision in the skin over the femoral artery.

-

Isolate the femoral artery and ligate it with a suture.

-

Maintain ischemia for a defined period (e.g., 1.5 hours).

-

-

Reperfusion and Treatment:

-

Remove the ligature to allow reperfusion of the hind limb.

-

Administer this compound or vehicle intravenously at the onset of reperfusion.

-

-

Tissue Collection:

-

After a specific reperfusion period (e.g., 2 hours), euthanize the mouse.

-

Perfuse the pulmonary circulation with saline to remove intravascular blood.

-

Harvest the lungs.

-

-

Quantification of Lung Neutrophil Infiltration (MPO Assay):

-

Homogenize a known weight of lung tissue in homogenization buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Perform the MPO assay according to the manufacturer's instructions. MPO is an enzyme abundant in neutrophils, and its activity is directly proportional to the number of neutrophils in the tissue.

-

Measure the absorbance at the appropriate wavelength and calculate the MPO activity, which is expressed as units per gram of tissue.

-

In Vitro Models

This assay is a classic method to study the directed migration of neutrophils towards a chemoattractant.

Objective: To assess the direct effect of this compound on neutrophil chemotaxis.

Materials:

-

Human peripheral blood or isolated human neutrophils

-

Ficoll-Paque for neutrophil isolation

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

-

Chemoattractant (e.g., leukotriene B4 (LTB4) or fMLP)

-

This compound

-

Control medium (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation over Ficoll-Paque, followed by dextran sedimentation and hypotonic lysis of red blood cells.

-

Resuspend the purified neutrophils in control medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Place the chemoattractant solution (with or without this compound) in the lower chamber of the Boyden apparatus.

-

Place the control medium in the upper chamber.

-

Separate the two chambers with the polycarbonate membrane.

-

Add the neutrophil suspension to the upper chamber.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes).

-

-

Quantification of Migration:

-

After incubation, remove the membrane.

-

Wipe the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Mount the membrane on a microscope slide and count the number of migrated neutrophils in several high-power fields.

-

The results are typically expressed as the number of migrated cells per field or as a percentage of the input cells.

-

Conclusion and Future Directions

This compound is a potent specialized pro-resolving mediator with significant therapeutic potential for inflammatory diseases characterized by excessive neutrophil infiltration. Its ability to limit neutrophil recruitment, promote their apoptosis, and enhance their clearance underscores its importance in the active resolution of inflammation. The quantitative data from various preclinical models provide a strong rationale for its further development as a novel anti-inflammatory and pro-resolving agent.

Future research should focus on the definitive identification and characterization of the this compound receptor on neutrophils and other immune cells. A deeper understanding of its downstream signaling pathways will be crucial for optimizing its therapeutic application. Furthermore, clinical trials are warranted to evaluate the safety and efficacy of this compound in human inflammatory conditions. The development of stable synthetic analogs of this compound will also be a critical step in translating this promising molecule from the laboratory to the clinic.

References

- 1. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for modeling blood flow recovery and angiogenesis in response to hindlimb ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Infectious neutrophil deployment is regulated by resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]

- 5. Protocol for the induction of hindlimb ischemia and isolation of muscle endothelial cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 17(R)-Resolvin D4 in Macrophage Phagocytosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. Among them, 17(R)-Resolvin D4 (RvD4), a dihydroxy-docosahexaenoic acid (DHA) metabolite, has emerged as a potent regulator of macrophage function. This technical guide provides a comprehensive overview of the role of 17(R)-RvD4 in enhancing macrophage phagocytosis, a critical process for the clearance of pathogens, apoptotic cells, and cellular debris. We delve into the molecular mechanisms, signaling pathways, and quantitative effects of RvD4 on macrophage phagocytic capacity. Detailed experimental protocols for assessing macrophage phagocytosis in response to RvD4 are provided, along with visual representations of key pathways and workflows to facilitate understanding and application in research and drug development.

Introduction

The resolution of inflammation is an active, highly regulated process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. Macrophages are central players in this process, where their phagocytic activity is paramount for clearing inflammatory stimuli and initiating tissue repair.[1] Specialized pro-resolving mediators (SPMs), including resolvins, are endogenously produced from omega-3 fatty acids and actively drive the resolution phase.[2]

This compound (RvD4) is a member of the D-series resolvins derived from docosahexaenoic acid (DHA).[3] It has been identified as a potent modulator of immune cell function, exhibiting both anti-inflammatory and pro-resolving properties.[4][5] A key pro-resolving function of RvD4 is its ability to stimulate macrophage phagocytosis, thereby accelerating the removal of apoptotic neutrophils (efferocytosis) and microbial particles.[3][5] This guide will explore the multifaceted role of 17(R)-RvD4 in macrophage phagocytosis, providing a technical resource for its study and therapeutic potential.

Quantitative Effects of this compound on Macrophage Phagocytosis

RvD4 enhances macrophage phagocytosis of various targets in a dose-dependent manner. The following tables summarize the quantitative data from key studies.

Table 1: Enhancement of Bacterial Phagocytosis by Human Macrophages

| Concentration of RvD4 | Target | Phagocytosis Enhancement (%) | Reference |

| 0.01 nM - 10 nM | S. aureus | 12 - 18% | [5] |

Table 2: Enhancement of Zymosan Phagocytosis by Human Macrophages

| Concentration of RvD4 | Target | Phagocytosis Enhancement (%) | Reference |

| 0.1 nM - 10 nM | Opsonized Zymosan A | 40 - 60% | [5] |

Table 3: Enhancement of Efferocytosis by Human Macrophages

| Concentration of RvD4 | Target | Efferocytosis Enhancement (%) | Reference |

| 0.1 nM - 10 nM | Apoptotic Neutrophils | 40 - 50% | [5] |

Signaling Pathways of this compound in Macrophages

The pro-phagocytic effects of D-series resolvins are mediated through specific G-protein coupled receptors (GPCRs). While the precise receptor and downstream signaling cascade for RvD4 are still under active investigation, evidence points towards the involvement of the ALX/FPR2 and GPR32 receptors, which are known to be activated by other D-series resolvins like RvD1, RvD3, and RvD5.[6][7][8] Activation of these receptors on macrophages is thought to initiate intracellular signaling cascades that ultimately reorganize the actin cytoskeleton, a critical step in the engulfment process.[9]

It has been suggested that the actions of RvD4 in leukocyte phagocytosis are related to Gs protein-coupled receptors.[6] Furthermore, studies on other D-series resolvins indicate that their pro-phagocytic signaling can involve the activation of pathways such as PI3K/Akt and the modulation of small GTPases like Rac1 and Cdc42, which are key regulators of actin dynamics.

Below is a proposed signaling pathway for RvD4-mediated enhancement of macrophage phagocytosis based on current understanding of D-series resolvin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of 17(R)-RvD4 on macrophage phagocytosis.

In Vitro Macrophage Phagocytosis Assay using Flow Cytometry

This protocol is adapted from established methods for quantifying the engulfment of fluorescently labeled particles by macrophages.[10][11][12]

Materials:

-

Macrophage cell line (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages (BMDMs).[13]

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

This compound (stock solution in ethanol).

-

Fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™, FITC-labeled zymosan, or fluorescently labeled apoptotic cells).[13]

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA (for adherent cells).

-

Flow cytometer.

Procedure:

-

Macrophage Preparation:

-

Treatment with RvD4:

-

Prepare working solutions of RvD4 in complete culture medium at desired concentrations (e.g., 0.01 nM to 10 nM). A vehicle control (medium with the same final concentration of ethanol) must be included.

-

Aspirate the old medium from the macrophage cultures and add the medium containing RvD4 or vehicle.

-

Incubate for 15 minutes at 37°C.[5]

-

-

Phagocytosis:

-

Add the fluorescently labeled particles to the macrophage cultures at a predetermined ratio (e.g., 10:1 particles to cells).

-

Incubate for 60 minutes at 37°C to allow for phagocytosis.[15]

-

-

Sample Preparation for Flow Cytometry:

-

Gently wash the cells twice with cold PBS to remove non-internalized particles.

-

Harvest the cells. For adherent cells, use trypsin-EDTA.

-

Transfer the cell suspension to flow cytometry tubes.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the macrophage population based on forward and side scatter.

-

Measure the fluorescence intensity of the gated population. The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) are indicative of the phagocytic activity.

-

In Vitro Macrophage Phagocytosis Assay using Confocal Microscopy

This protocol allows for the visualization and quantification of phagocytosis at the single-cell level.[10][16]

Materials:

-

Same as for the flow cytometry assay, but with cells cultured on glass-bottom dishes or chamber slides.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Staining reagents (e.g., Phalloidin for F-actin, DAPI for nuclei).

-

Confocal microscope.

Procedure:

-

Cell Culture and Treatment: Follow steps 1-3 from the flow cytometry protocol, using glass-bottom dishes.

-

Cell Fixation and Staining:

-

After the phagocytosis incubation, wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Stain with fluorescently conjugated phalloidin and DAPI for 30-60 minutes.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Image the cells using a confocal microscope, acquiring z-stacks to confirm internalization of particles.[16]

-

Quantify phagocytosis by counting the number of internalized particles per cell or by measuring the integrated fluorescence intensity of the particles within the cells. At least 100 cells should be analyzed per condition.[16]

-

Conclusion and Future Directions

This compound is a potent stimulator of macrophage phagocytosis, a key process in the resolution of inflammation. Its ability to enhance the clearance of bacteria and apoptotic cells underscores its therapeutic potential for a range of inflammatory diseases. The data presented in this guide highlight the significant pro-phagocytic activity of RvD4 at nanomolar concentrations.

While the involvement of GPCRs like ALX/FPR2 and GPR32 is likely, further research is needed to fully elucidate the specific receptors and downstream signaling pathways that mediate the effects of RvD4 in macrophages. A deeper understanding of these mechanisms will be crucial for the development of novel pro-resolving therapeutics that target macrophage function. The experimental protocols provided herein offer a robust framework for investigating the impact of RvD4 and other SPMs on macrophage phagocytosis, paving the way for future discoveries in the field of resolution pharmacology.

References

- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereocontrolled Total Synthesis of Resolvin D4 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolvin D4 mitigates lipopolysaccharide-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]

- 8. Pro-Resolving Mediators in Regulating and Conferring Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pro-Resolving Ligands Orchestrate Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. doaj.org [doaj.org]

- 12. discover.library.noaa.gov [discover.library.noaa.gov]

- 13. Measuring Single-Cell Phagocytosis with Livecyte [phasefocus.com]

- 14. researchgate.net [researchgate.net]

- 15. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Rigorous Quantitative Approach to Analyzing Phagocytosis Assays - PMC [pmc.ncbi.nlm.nih.gov]

17(R)-Resolvin D4: A Technical Guide to Signaling and Receptor Deorphanization

For Researchers, Scientists, and Drug Development Professionals

Introduction

17(R)-Resolvin D4 (17(R)-RvD4) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As an epimer of Resolvin D4 (RvD4), it is biosynthesized via the activity of aspirin-acetylated cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes, which makes it more resistant to metabolic inactivation compared to its 17(S) counterpart.[1] 17(R)-RvD4 plays a critical role in the resolution of inflammation, a highly orchestrated process essential for tissue homeostasis and repair. This technical guide provides a comprehensive overview of the current understanding of 17(R)-RvD4 signaling, its potential receptors, and detailed experimental protocols for its investigation.

Quantitative Data on Resolvin D4 and Related Mediators

While specific binding affinities and EC50 values for this compound are not yet extensively reported in the literature, data from studies on RvD4 and other D-series resolvins provide valuable insights into its potential potency and receptor interactions.

| Mediator | Assay | Cell Type/System | Parameter | Value | Reference |

| Resolvin D4 (RvD4) | Bacterial Phagocytosis | Human Macrophages | Concentration Range | 0.01 - 10 nM | [2] |

| Resolvin D4 (RvD4) | Phagocytosis of Zymosan | Human Macrophages | Concentration Range | 0.1 - 10 nM | [2] |

| Resolvin D4 (RvD4) | Efferocytosis of Apoptotic Neutrophils | Human Macrophages and Dermal Fibroblasts | Concentration | 1 nM | [1] |

| 17(R)-Resolvin D2 | Efferocytosis of Senescent Red Blood Cells | M2-like Macrophages | EC50 | ~2.6 x 10⁻¹⁴ M | [3] |

| 17(R)-Resolvin D2 | cAMP Production | CHO-hGPR18 cells | EC50 | ~1.0 x 10⁻¹⁰ M | [3] |

Potential Receptors and Signaling Pathways

The definitive receptor for this compound has not yet been identified. However, based on studies of RvD4 and other D-series resolvins, several G-protein coupled receptors (GPCRs) are considered potential candidates.

Evidence for a Gs-Coupled GPCR

Studies have shown that the stimulation of macrophage phagocytosis by RvD4 is inhibited by cholera toxin.[4] Cholera toxin specifically ADP-ribosylates and constitutively activates the Gαs subunit of heterotrimeric G-proteins, leading to a sustained increase in intracellular cyclic AMP (cAMP).[5][6] The inhibitory effect of cholera toxin on RvD4-mediated phagocytosis strongly suggests that RvD4 signals through a Gs-coupled GPCR.[4]

Candidate Receptors: ALX/FPR2 and GPR32

Other members of the D-series resolvins, such as RvD1, RvD3, and RvD5, have been shown to interact with the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), and the orphan receptor GPR32.[7][8] Given the structural similarity, it is plausible that 17(R)-RvD4 may also signal through one or both of these receptors. ALX/FPR2 is a well-characterized receptor known to bind multiple pro-resolving mediators and mediate their anti-inflammatory effects.[9][10] GPR32 remains an orphan receptor, but its activation by other D-series resolvins points to its potential role in RvD4 signaling.[11]

Downstream Signaling Cascades

Upon binding to a putative Gs-coupled receptor, 17(R)-RvD4 is expected to initiate a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, can activate Protein Kinase A (PKA), which can phosphorylate various downstream targets.

Furthermore, signaling through resolvin receptors has been linked to the modulation of key inflammatory pathways, including the inhibition of the NF-κB pathway.[12] Inhibition of NF-κB activation would lead to a decrease in the transcription of pro-inflammatory cytokines and other inflammatory mediators.[9][13] There is also evidence that resolvins can modulate the phosphorylation of extracellular signal-regulated kinase (pERK).

Visualizing the Signaling Network

The following diagrams illustrate the hypothesized signaling pathway of this compound and the experimental workflows to investigate its function.

Caption: Hypothesized this compound signaling pathway.

Caption: Experimental workflow for investigating 17(R)-RvD4.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the signaling and function of this compound.

Receptor Binding Assay (Competitive Radioligand)

This protocol is adapted from studies on RvD1 and can be used to determine the binding affinity of 17(R)-RvD4 to candidate receptors expressed in a heterologous system.

Materials:

-

HEK293 cells transiently or stably expressing the human receptor of interest (e.g., GPR32 or ALX/FPR2).

-

[³H]-labeled ligand for the receptor of interest (e.g., [³H]-RvD1 if available, or another known radioligand).

-

Unlabeled this compound.

-

Binding buffer (e.g., PBS with CaCl₂ and MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Culture and harvest the transfected HEK293 cells.

-

Prepare cell suspensions in binding buffer to a concentration of 5 x 10⁶ cells/mL.

-

In a 96-well plate, add 50 µL of cell suspension to each well.

-

For competition binding, add increasing concentrations of unlabeled 17(R)-RvD4 (e.g., 10⁻¹² to 10⁻⁶ M) to the wells.

-

Add a constant concentration of the radiolabeled ligand (e.g., 10 nM [³H]-RvD1) to all wells.

-

For non-specific binding control wells, add a high concentration of the unlabeled homologous ligand (e.g., 10 µM of unlabeled RvD1).

-

Incubate the plate for 1 hour at 4°C with gentle agitation.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding and analyze the data using non-linear regression to determine the Ki of 17(R)-RvD4.

cAMP Assay (ELISA)

This protocol is designed to measure changes in intracellular cAMP levels in response to 17(R)-RvD4, providing evidence for Gs or Gi-coupled receptor activation.

Materials:

-

CHO cells stably expressing the human receptor of interest.

-

This compound.

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP ELISA kit.

-

Cell lysis buffer.

-

Microplate reader.

Procedure:

-

Seed CHO cells in a 24-well plate at a density of 0.2 x 10⁶ cells per well and culture overnight.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with IBMX (e.g., 50 µM) for 10 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of 17(R)-RvD4 (e.g., 0.01 to 100 nM) or vehicle control to the wells.

-

Incubate for 15 minutes at 37°C.

-

Aspirate the medium and lyse the cells with the lysis buffer provided in the ELISA kit.

-

Perform the cAMP ELISA according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cAMP concentration based on the standard curve.

-

Express the results as fold change over the vehicle control to determine the dose-dependent effect of 17(R)-RvD4 on cAMP production.[3]

Macrophage Phagocytosis Assay

This assay assesses the pro-resolving function of 17(R)-RvD4 by measuring its effect on the phagocytic capacity of macrophages.

Materials:

-

Human monocyte-derived macrophages (hMDMs) or a macrophage cell line (e.g., RAW 264.7).

-

This compound.

-

Fluorescently labeled particles (e.g., GFP-labeled E. coli or fluorescently labeled zymosan beads).

-

Cell culture medium.

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Seed macrophages in a 12-well plate at a density of 5 x 10⁴ cells/well on glass coverslips (for microscopy) or in a 96-well plate (for flow cytometry) and allow them to adhere overnight.

-

Pre-treat the macrophages with varying concentrations of 17(R)-RvD4 or vehicle for 15 minutes at 37°C.

-

Add the fluorescently labeled particles to the wells at a specific macrophage-to-particle ratio (e.g., 1:10).

-

Co-incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.

-

To stop phagocytosis, wash the cells three times with ice-cold PBS to remove non-ingested particles.

-

For Flow Cytometry: Detach the cells, and analyze the fluorescence intensity of the macrophage population. The increase in fluorescence intensity corresponds to the uptake of fluorescent particles.

-

For Fluorescence Microscopy: Fix the cells, mount the coverslips on slides, and visualize the macrophages. Quantify phagocytosis by counting the number of macrophages containing fluorescent particles and/or the number of particles per macrophage.[1][14]

Conclusion

This compound is a potent specialized pro-resolving mediator with significant therapeutic potential. While its precise receptor and signaling mechanisms are still under active investigation, current evidence points towards a Gs-coupled GPCR, with ALX/FPR2 and GPR32 as strong candidates. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the intricate signaling pathways of 17(R)-RvD4 and accelerate the development of novel resolution-based therapeutics. The continued deorphanization of resolvin receptors and the detailed characterization of their downstream signaling will undoubtedly pave the way for innovative treatments for a wide range of inflammatory diseases.

References

- 1. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Commercial Scale Production of RvD4 Opens the Resolving Door to New Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gi-Coupled GPCR Signaling Controls the Formation and Organization of Human Pluripotent Colonies | PLOS One [journals.plos.org]

- 6. youtube.com [youtube.com]

- 7. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Chemotype Agonists for Human Resolvin D1 Receptor DRV1 with Pro-Resolving Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 14. Protocols — The Fleischman Lab [mpnlab.org]

An In-depth Technical Guide to 17(R)-Resolvin D4: Stereochemistry, Chemical Structure, and Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, which play a pivotal role in the resolution of inflammation. These molecules are not immunosuppressive but rather orchestrate the active process of resolving inflammation and promoting tissue healing. Among these, the D-series resolvins, originating from docosahexaenoic acid (DHA), have garnered significant attention for their potent bioactivities. This technical guide focuses on 17(R)-Resolvin D4, an epimer of Resolvin D4, often referred to as an aspirin-triggered resolvin. We will delve into its stereochemistry, chemical structure, biosynthesis, and multifaceted biological functions, providing a comprehensive resource for researchers in the field.

Chemical Structure and Stereochemistry

This compound (17(R)-RvD4) is a trihydroxy-substituted docosahexaenoic acid derivative. Its complete stereochemical name is 4S,5R,17R-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid . The defining feature of 17(R)-RvD4 is the R configuration of the hydroxyl group at carbon 17, which distinguishes it from its stereoisomer, Resolvin D4 (RvD4), which has an S configuration at this position. This subtle difference in stereochemistry has significant implications for its biosynthesis and metabolic stability.

The structural confirmation of 17(R)-RvD4 has been achieved through total organic synthesis and detailed spectroscopic analysis, including nuclear magnetic resonance (NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₂H₃₂O₅ | |

| Molecular Weight | 376.5 g/mol | |

| Formal Name | 4S,5R,17R-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid | |

| Synonyms | 17(R)-RvD4, 4(S),5(R),17(R)-trihydroxy-DHA | |

| UV λmax | 228, 277, 332 nm |

Biosynthesis of this compound

The biosynthesis of D-series resolvins is a complex, multi-enzymatic process. The pathway for 17(R)-RvD4 is distinct from that of its 17S epimer, primarily in the initial oxygenation step of DHA.

The biosynthesis of this compound is initiated by the acetylation of cyclooxygenase-2 (COX-2) by aspirin. This acetylated COX-2 gains the ability to convert DHA into 17R-hydroperoxy-DHA (17R-HpDHA). This intermediate is then reduced to 17R-hydroxy-DHA (17R-HDHA). Subsequent oxygenation by 5-lipoxygenase (5-LOX) leads to the formation of a 4-hydroperoxy intermediate, which is then converted to a 4S,5S-epoxide. Enzymatic hydrolysis of this epoxide yields this compound. This pathway is often referred to as the "aspirin-triggered" pathway. Cytochrome P450 enzymes can also initiate the formation of the 17R-hydroperoxy intermediate.

In contrast, the biosynthesis of the 17S-epimer, Resolvin D4, is initiated by 15-lipoxygenase (15-LOX) to form 17S-HpDHA.

Biological Activities and Mechanism of Action

This compound, like other resolvins, exhibits potent pro-resolving and anti-inflammatory activities at nanomolar concentrations. Its biological functions are crucial for host defense and the restoration of tissue homeostasis.

Key Biological Activities:

-

Anti-inflammation: 17(R)-RvD4 reduces neutrophil infiltration at sites of inflammation.

-

Pro-resolution: It actively promotes the resolution of inflammation, a process distinct from simply blocking inflammation.

-

Enhancement of Phagocytosis: 17(R)-RvD4 enhances the phagocytic activity of macrophages and dermal fibroblasts, facilitating the clearance of apoptotic cells (efferocytosis) and pathogens.

-

Host Defense: It plays a role in host protection during bacterial infections, such as those caused by Staphylococcus aureus.

-

Organ Protection: 17(R)-RvD4 has demonstrated protective effects in models of second-organ reperfusion injury.

The actions of D-series resolvins are thought to be mediated through G protein-coupled receptors (GPCRs). While the specific receptor for Resolvin D4 and its 17R-epimer has not been definitively identified, it is suggested to be a Gs-protein coupled receptor. The signaling cascade is believed to involve an increase in intracellular cyclic AMP (cAMP).

Table 2: Summary of Biological Activities of Resolvin D4 and its 17(R)-Epimer

| Biological Activity | Model System | Effective Concentration | Key Findings | Reference |

| Enhanced Phagocytosis | Human macrophages and dermal fibroblasts | As low as 1 nM | Increased phagocytosis of apoptotic neutrophils. | |